Bupleurotoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bupleurotoxin (BETX) is a type of polyacetylene that has been shown to have highly neurotoxic effects . It is widely distributed in food plants and medicinal herbs .

Molecular Structure Analysis

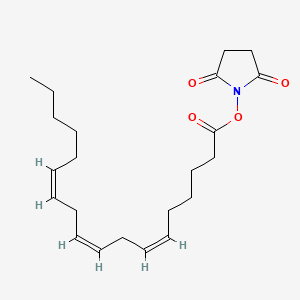

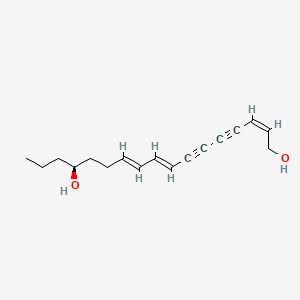

Bupleurotoxin has a molecular formula of C17H22O2 . Its average mass is 258.355 Da and its monoisotopic mass is 258.161987 Da . It has one defined stereocenter .Physical And Chemical Properties Analysis

Bupleurotoxin has a molecular formula of C17H22O2 . Its average mass is 258.355 Da and its monoisotopic mass is 258.161987 Da . It has one defined stereocenter .科学的研究の応用

1. Neurotoxicity and Neurological Research

Bupleurotoxin, a compound found in the Bupleurum species, has been identified to have significant neurotoxic effects. Studies reveal that bupleurotoxin and similar polyacetylenes in the genus Bupleurum can induce epileptic seizures, with their target of toxicity being the brain. The neurotoxicity of these compounds is associated with the γ-aminobutyric acid (GABA) receptor pathway. Bupleurotoxin has been shown to inhibit GABA-induced currents in a competitive manner, making it an important subject of study in neurological research (Lin, Zhang, & Su, 2016).

2. Metabolomic Studies and Toxicity Analysis

Bupleurotoxin's impact on metabolism and its toxicity have been explored using metabolomic approaches. A study using liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) revealed that exposure to bupleurotoxin can cause disturbances in fatty acid metabolism and the oxidative stress system in mice. This study provided insights into the diverse intoxication effects of bupleurotoxin and is crucial for preclinical toxicity screening for new drugs (Zhang et al., 2015).

3. Analytical Methods and Quality Control

Research on Bupleurum, which includes bupleurotoxin, has also focused on developing analytical methods and quality control measures. This includes advanced techniques like high-performance liquid chromatography and ultra-high-performance liquid chromatography mass spectrometry (UPLC-QTOF-MS). These methods are crucial for ensuring the quality and safety of Bupleurum as a medicinal herb, especially considering the toxic potential of compounds like bupleurotoxin (Zhang et al., 2022).

4. Pharmacological Effects and Applications

Although primarily toxic, the pharmacological effects and applications of Bupleurum, including bupleurotoxin, have been extensively studied. Bupleurum extracts and compounds are used in traditional medicine for their anti-inflammatory, anti-cancer, antipyretic, antibacterial, anti-viral, liver protection, neuroprotection, and immune regulation properties. Understanding the balance between the beneficial and toxic effects of these compounds is crucial for their safe and effective use in pharmacology (Yuan et al., 2016).

5. Immunomodulatory Activities

Studies have also shown that Bupleurum, including bupleurotoxin-containing extracts, can modulate immune responses. Research focusing on the polysaccharides from the roots of Bupleurum has highlighted their role in enhancing phagocytic functions of macrophages and inhibiting productions of proinflammatory cytokines. This immunomodulatory effect provides a basis for the traditional use of Bupleurum in treating inflammatory diseases (Cheng et al., 2010).

作用機序

Safety and Hazards

将来の方向性

The major challenge with regard to toxic polyacetylenes like Bupleurotoxin is to test their neurotoxic effects in vivo as well as in further preclinical studies, which will require large amounts of purified polyacetylenes . More reference substances should be prepared, and sophisticated analytical technologies should be developed to comprehensively assess the quality of Radix Bupleuri herbs . These investigations will be helpful for further utilization of the plants of genus Bupleurum .

特性

IUPAC Name |

(2Z,8E,10E,14S)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11-/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXPHJXYZGEBCW-PFTJZPSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=CC=CC#CC#CC=CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC/C=C/C=C/C#CC#C/C=C\CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111128-27-9 |

Source

|

| Record name | Bupleurotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPLEUROTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M62W36U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)